2,4-difluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Description
2,4-Difluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with fluorine atoms at the 2- and 4-positions. The molecule integrates a pyrazole ring substituted with a methyl group at position 3 and a thiazole moiety linked to a thiophene ring at position 2. The fluorine substituents enhance metabolic stability and membrane permeability, while the thiophene-thiazole-pyrazole scaffold may facilitate interactions with biological targets such as enzymes or receptors .
The compound’s synthesis typically involves coupling a 2,4-difluorobenzoyl chloride derivative with a functionalized pyrazole-thiazole-thiophene precursor under basic conditions, as seen in analogous syntheses of related benzamide-thiazole hybrids . Structural validation is achieved via spectroscopic methods (NMR, IR, HRMS) and single-crystal X-ray diffraction, which confirms planarity and intermolecular hydrogen bonding critical for stability .
Properties
IUPAC Name |
2,4-difluoro-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4OS2/c1-10-7-16(22-17(25)12-5-4-11(19)8-13(12)20)24(23-10)18-21-14(9-27-18)15-3-2-6-26-15/h2-9H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWVSHOOULDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide-thiazole derivatives with diverse substitutions. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The thiophene substituent in the target compound may enhance π-π stacking interactions compared to chloro or bromo substituents in analogs like 9c or N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Fluorine atoms at the benzamide’s 2- and 4-positions improve metabolic stability relative to non-fluorinated derivatives (e.g., compounds in ) .
Hydrogen bonding (N–H···N, C–H···F/O) is critical for stabilizing crystal structures, as seen in both the target compound and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
Synthetic Accessibility :
- The target compound’s synthesis shares similarities with nitazoxanide derivatives (), but the thiophene-thiazole coupling step requires precise control to avoid side reactions, unlike simpler triazole-based analogs () .
In contrast, triazole-thiazole hybrids (e.g., 9c) exhibit stronger binding to α-glucosidase, highlighting substituent-dependent target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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